Althiomycin

Description

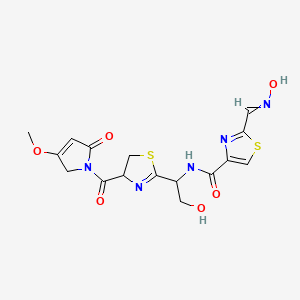

Structure

2D Structure

Propriétés

Numéro CAS |

12656-40-5 |

|---|---|

Formule moléculaire |

C16H17N5O6S2 |

Poids moléculaire |

439.5 g/mol |

Nom IUPAC |

2-[(E)-hydroxyiminomethyl]-N-[2-hydroxy-1-[4-(3-methoxy-5-oxo-2H-pyrrole-1-carbonyl)-4,5-dihydro-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C16H17N5O6S2/c1-27-8-2-13(23)21(4-8)16(25)11-7-29-15(20-11)9(5-22)19-14(24)10-6-28-12(18-10)3-17-26/h2-3,6,9,11,22,26H,4-5,7H2,1H3,(H,19,24)/b17-3+ |

Clé InChI |

VQQNQKXWJMRPHT-IJUHEHPCSA-N |

SMILES isomérique |

COC1=CC(=O)N(C1)C(=O)C2CSC(=N2)C(CO)NC(=O)C3=CSC(=N3)/C=N\O |

SMILES canonique |

COC1=CC(=O)N(C1)C(=O)C2CSC(=N2)C(CO)NC(=O)C3=CSC(=N3)C=NO |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Althiomycin, NSC 102809, NS-102809; NSC102809; 116-A; Matamycin; |

Origine du produit |

United States |

Foundational & Exploratory

Althiomycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Althiomycin is a potent thiazole antibiotic first isolated from Streptomyces althioticus.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting protein synthesis.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Streptomyces, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Producing Organisms

This compound was originally discovered and isolated from the fermentation broth of Streptomyces althioticus. While this remains the primary source, subsequent research has identified other producing organisms, including various species of Myxococcus and Serratia. The biosynthesis of this compound is attributed to a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces althioticus. While specific media compositions and fermentation parameters can vary to optimize yield, a typical process involves a seed culture preparation followed by a production phase.

Experimental Protocol: Fermentation

1. Seed Culture Preparation:

-

Medium: A suitable seed medium consists of (per liter): 20 g soluble starch, 10 g glucose, 5 g peptone, 5 g yeast extract, 3 g CaCO₃, and 1 g K₂HPO₄. Adjust the pH to 7.0.

-

Inoculation: Inoculate a 250 mL flask containing 50 mL of the seed medium with a spore suspension or vegetative mycelium of Streptomyces althioticus.

-

Incubation: Incubate the flask at 28-30°C for 48-72 hours on a rotary shaker at 180-220 rpm.

2. Production Culture:

-

Medium: A representative production medium contains (per liter): 40 g glucose, 15 g soybean meal, 5 g yeast extract, 2 g NaCl, and 4 g CaCO₃. Adjust the initial pH to 6.5-7.2.

-

Inoculation: Transfer the seed culture (5-10% v/v) to the production medium.

-

Incubation: Ferment at 28-30°C for 7-10 days with continuous agitation (180-220 rpm) and aeration.

Quantitative Data: Fermentation Yield

Published data on this compound yield from Streptomyces althioticus is limited. However, optimization studies on other producing organisms, such as Myxococcus stipitatus, have reported yields of up to 3.3 mg/L.[2]

| Parameter | Value | Reference |

| Optimized Fermentation Yield (Myxococcus stipitatus) | 3.3 mg/L | [2] |

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatography.

Experimental Protocol: Isolation and Purification

1. Extraction:

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Adjust the pH of the supernatant to a neutral or slightly alkaline range (pH 7.0-8.0).

-

Extract the supernatant twice with an equal volume of a suitable organic solvent, such as ethyl acetate or n-butanol.[3]

-

Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Chromatographic Purification:

-

Silica Gel Chromatography:

- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

- Apply the concentrated extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform).

- Elute the column with a stepwise or gradient of increasing polarity, for example, a chloroform-methanol mixture.

- Collect fractions and monitor for the presence of this compound using a bioassay or thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC):

- For final purification, subject the active fractions from the silica gel column to reverse-phase HPLC.

- Column: A C18 column is commonly used.

- Mobile Phase: A gradient of acetonitrile in water or a buffer (e.g., ammonium acetate) is a typical mobile phase.

- Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.

- Collect the peak corresponding to this compound and remove the solvent to obtain the purified compound.

Quantitative Data: Purification

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | - | - | - | 100 | 1 |

| Silica Gel Chromatography | - | - | - | - | - |

| HPLC | - | - | - | - | - |

Characterization of this compound

The structural elucidation and confirmation of this compound are performed using various spectroscopic techniques.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A common mobile phase for antibiotic analysis is a mixture of acetonitrile and a buffer like potassium phosphate or ammonium acetate. The gradient and specific composition will need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) is a suitable method for the analysis of this compound.

-

The mass spectrum will show the molecular ion peak [M+H]⁺, which can be used to confirm the molecular weight of this compound (C₁₆H₁₇N₅O₆S₂; Molecular Weight: 439.46 g/mol ).

-

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern for structural confirmation.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound.

-

The chemical shifts of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry.

Visualizations

Experimental Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

This compound Biosynthesis Signaling Pathway (Simplified)

References

The Core Mechanism of Althiomycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Althiomycin is a thiazole-containing peptide antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action is the inhibition of bacterial protein synthesis. This compound specifically targets the 50S ribosomal subunit, where it interferes with the crucial peptidyl transferase reaction, a fundamental step in polypeptide chain elongation. This guide provides a detailed overview of the molecular mechanism of this compound, summarizing the available data on its target interaction and cellular effects. While the core mechanism is established, this guide also highlights the current gaps in quantitative and structural data that are essential for a complete understanding and future drug development efforts.

Introduction

This compound is a natural product originally isolated from Streptomyces althioticus. It belongs to a class of modified peptide antibiotics and has demonstrated notable antibacterial efficacy. The core of its activity lies in its ability to selectively halt protein biosynthesis in prokaryotic cells, making it a subject of interest for potential therapeutic applications. This document serves as a technical resource, consolidating the current understanding of this compound's mechanism of action at the molecular level.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The key aspects of its mechanism are detailed below.

Targeting the 50S Ribosomal Subunit

Experimental evidence indicates that this compound's specific target is the large 50S subunit of the bacterial 70S ribosome[1]. The 50S subunit houses the peptidyl transferase center (PTC), the active site responsible for catalyzing the formation of peptide bonds between amino acids.

Inhibition of the Peptidyl Transferase Reaction

The central mechanism of this compound is the inhibition of the peptidyl transferase reaction[1]. This enzymatic step is critical for the elongation of the nascent polypeptide chain. By blocking this reaction, this compound effectively arrests protein synthesis. The precise molecular interactions between this compound and the PTC that lead to this inhibition are yet to be fully elucidated by structural studies.

Interference with the Puromycin Reaction

A classic assay to probe the function of the peptidyl transferase center is the puromycin reaction. Puromycin is an aminonucleoside antibiotic that mimics the aminoacyl-tRNA, allowing it to be incorporated into the growing polypeptide chain and causing premature termination. This compound has been shown to inhibit the puromycin reaction, providing strong evidence for its interference with the peptidyl transferase activity[2][3]. This inhibition is a hallmark of antibiotics that bind to or near the A-site of the peptidyl transferase center.

It is important to note that this compound does not inhibit the synthesis of aminoacyl-tRNA or its binding to the ribosome, indicating that its action is specific to the catalytic step of peptide bond formation[2].

Quantitative Data

A comprehensive understanding of an antibiotic's potency requires quantitative data on its inhibitory activity. Unfortunately, there is a significant lack of publicly available, detailed quantitative data for this compound's mechanism of action. The following table summarizes the limited information that has been reported.

| Parameter | Organism/System | Value | Reference |

| Inhibition of Protein Synthesis | E. coli (cell-free system) | Effective at 1 and 10 µg/mL | |

| Minimum Inhibitory Concentration (MIC) | Streptococcus pneumoniae | - | |

| Bacillus anthracis | - | ||

| Escherichia coli | - | ||

| Salmonella Typhi | - |

Note: Specific MIC values for the listed organisms were mentioned as being known in the source but were not explicitly provided.

Data Gaps: There is a critical need for further research to determine the following quantitative parameters for this compound:

-

IC50 values: The half-maximal inhibitory concentration for in vitro translation inhibition in various bacterial species.

-

Ki (Inhibition Constant): To quantify the potency of peptidyl transferase inhibition.

-

Kd (Dissociation Constant): To measure the binding affinity of this compound to the 50S ribosomal subunit.

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free translation system.

Objective: To determine the concentration-dependent inhibition of bacterial protein synthesis by this compound and to calculate its IC50 value.

General Methodology:

-

Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli). This extract contains all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

-

Reaction Mixture: Assemble a reaction mixture containing the S30 extract, a DNA or mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like 35S-methionine or a fluorescently-labeled amino acid), an energy source (ATP, GTP), and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixtures at 37°C to allow for transcription (if a DNA template is used) and translation.

-

Quantification of Protein Synthesis: Measure the amount of newly synthesized reporter protein. This can be done by:

-

Radioactivity: Precipitating the proteins, collecting them on a filter, and measuring the incorporated radioactivity using a scintillation counter.

-

Enzymatic Activity: Adding the substrate for the reporter enzyme (e.g., luciferin for luciferase) and measuring the resulting luminescence or colorimetric change.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Puromycin Reaction Assay

This assay specifically assesses the inhibition of the peptidyl transferase reaction.

Objective: To confirm that this compound inhibits the catalytic step of peptide bond formation.

General Methodology:

-

Preparation of Ribosome-mRNA-peptidyl-tRNA Complex: Prepare bacterial ribosomes programmed with a suitable mRNA (e.g., poly(U)) and carrying a radiolabeled peptidyl-tRNA (e.g., N-acetyl-14C-Phe-tRNA) in the P-site.

-

Inhibition Reaction: Incubate the pre-formed ribosomal complexes with varying concentrations of this compound.

-

Puromycin Reaction: Initiate the reaction by adding a high concentration of puromycin.

-

Product Extraction: Stop the reaction and extract the peptidyl-puromycin product into an organic solvent (e.g., ethyl acetate). The unreacted peptidyl-tRNA will remain in the aqueous phase.

-

Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of the puromycin reaction at each this compound concentration.

Visualizations

Due to the lack of detailed structural and pathway information, the following diagrams are conceptual representations based on the known mechanism of this compound.

Caption: Conceptual diagram of this compound's inhibition of peptide bond formation at the 50S ribosomal subunit.

Caption: A simplified workflow for a puromycin reaction assay to test this compound's inhibitory activity.

Resistance Mechanisms

The development of antibiotic resistance is a critical consideration for any potential therapeutic agent. While dedicated studies on this compound resistance are limited, the analysis of its biosynthetic gene cluster has provided some initial insights.

The gene cluster responsible for this compound production in Myxococcus xanthus and Serratia marcescens has been identified. These clusters often contain genes that confer self-resistance to the producing organism. In the case of this compound, a gene encoding a putative efflux pump has been identified within the biosynthetic gene cluster. This suggests that a primary mechanism of resistance could be the active transport of the antibiotic out of the bacterial cell. However, further experimental validation is required to confirm the function of this putative efflux pump and to investigate other potential resistance mechanisms, such as target modification (mutations in the 23S rRNA or ribosomal proteins of the 50S subunit).

Conclusion and Future Directions

This compound is a potent inhibitor of bacterial protein synthesis with a well-defined molecular target: the peptidyl transferase center of the 50S ribosomal subunit. Its mode of action, involving the blockage of peptide bond formation, is a validated strategy for antibacterial therapy. However, a significant gap exists in the detailed quantitative and structural understanding of its interaction with the ribosome.

For the advancement of this compound or its analogs as potential therapeutic agents, future research should focus on:

-

Quantitative Biochemical Characterization: Determining the IC50, Ki, and Kd values for this compound against a panel of clinically relevant bacteria.

-

Structural Biology: Obtaining high-resolution crystal or cryo-EM structures of this compound in complex with the 50S ribosomal subunit to elucidate the precise binding site and molecular interactions.

-

Resistance Studies: Characterizing the identified putative efflux pump and investigating the potential for target-based resistance to emerge.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve its potency, pharmacokinetic properties, and to overcome potential resistance mechanisms.

Addressing these knowledge gaps will be crucial for unlocking the full therapeutic potential of this promising class of antibiotics.

References

Althiomycin: A Technical Guide to its Role as a Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Althiomycin is a sulfur-containing peptide antibiotic produced by Streptomyces althioticus. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by selectively inhibiting bacterial protein synthesis. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role as a potent inhibitor of the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in microbiology, molecular biology, and drug development.

Introduction

The ribosome remains a critical target for the development of novel antibacterial agents. This compound, a thiazole-based antibiotic, represents a promising scaffold for antimicrobial drug discovery due to its potent inhibition of bacterial protein synthesis[1]. Early studies revealed that this compound's primary mechanism of action involves the specific targeting of the large (50S) ribosomal subunit, thereby interfering with a crucial step in peptide bond formation[2]. This guide synthesizes the current understanding of this compound's molecular interactions and inhibitory effects.

Mechanism of Action: Inhibition of the Peptidyl Transferase Center

This compound exerts its antibacterial effect by inhibiting the peptidyl transferase activity of the bacterial ribosome. This is a critical step in the elongation phase of protein synthesis where the ribosome catalyzes the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the incoming aminoacyl-tRNA in the A-site.

Biochemical evidence strongly indicates that this compound's site of action is the 50S ribosomal subunit[2]. Crucially, this compound has been shown to inhibit the puromycin reaction[1][3]. Puromycin is an aminoacyl-tRNA analog that can enter the A-site and accept the growing polypeptide chain from the P-site tRNA, leading to premature chain termination. Inhibition of this reaction is a hallmark of compounds that directly interfere with the peptidyl transferase center.

Further studies have demonstrated that this compound does not inhibit aminoacyl-tRNA synthesis or the binding of aminoacyl-tRNA to the ribosome, pinpointing its inhibitory action specifically to the catalytic step of peptide bond formation.

Molecular Interactions with the 50S Ribosomal Subunit

While a high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of this compound in complex with the bacterial ribosome is not yet publicly available, biochemical studies have provided insights into its binding site. The inhibition of the puromycin reaction strongly suggests that this compound binds at or near the peptidyl transferase center (PTC) on the 50S subunit. The PTC is a highly conserved region of the 23S rRNA that forms the catalytic core of the large ribosomal subunit. It is the binding site for several other well-characterized antibiotics, including chloramphenicol and macrolides.

The logical relationship of this compound's inhibitory action can be visualized as follows:

Quantitative Data

Quantitative analysis of this compound's activity is crucial for understanding its potency and spectrum. The following tables summarize the available data on its minimum inhibitory concentrations (MIC) against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 25 | |

| Staphylococcus epidermidis | 25 | |

| Streptococcus pyogenes | 3.1 | |

| Streptococcus pneumoniae | - | |

| Bacillus anthracis | - |

Note: Specific MIC values for S. pneumoniae and B. anthracis were not found in the reviewed literature, though this compound is reported to be active against them.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Negative Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli | - | |

| Salmonella Typhi | - |

Note: Specific MIC values for E. coli and S. Typhi were not found in the reviewed literature, though this compound is reported to be active against them. It has been noted to inhibit protein synthesis in E. coli cell-free systems at concentrations of 1 and 10 µg/mL.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's role as a protein synthesis inhibitor.

In Vitro Translation Inhibition Assay (Bacterial Cell-Free System)

This assay is used to determine the concentration at which this compound inhibits protein synthesis in a controlled, cell-free environment. A common approach involves a coupled transcription-translation system from E. coli.

Materials:

-

E. coli S30 cell-free extract

-

Premix solution (containing amino acids, ATP, GTP, and an energy regenerating system)

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Control inhibitor (e.g., chloramphenicol)

-

Nuclease-free water

-

Microplate reader for fluorescence or luminescence detection

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. For each reaction, combine the E. coli S30 extract and the premix solution according to the manufacturer's instructions.

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control and a positive control with a known protein synthesis inhibitor. Ensure the final concentration of the solvent is consistent across all reactions and does not exceed a level that affects the assay.

-

Initiation of Reaction: Add the reporter plasmid DNA to each reaction mixture to initiate transcription and translation.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein expression.

-

Detection: Measure the reporter protein activity. For luciferase, add the appropriate substrate and measure luminescence. For GFP, measure fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the reporter signal against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Puromycin Reaction Assay

This assay directly assesses the inhibition of the peptidyl transferase reaction.

Materials:

-

Purified 70S ribosomes from E. coli

-

Poly(U) mRNA

-

[³H]-N-acetyl-phenylalanyl-tRNA ([³H]Ac-Phe-tRNA)

-

Puromycin

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

-

This compound stock solution

-

Ethyl acetate

-

Scintillation fluid and counter

Procedure:

-

Ribosome Complex Formation: Incubate 70S ribosomes with poly(U) mRNA and [³H]Ac-Phe-tRNA in the reaction buffer to form the ribosomal initiation complex. This places the [³H]Ac-Phe-tRNA in the P-site.

-

Inhibitor Pre-incubation: Add varying concentrations of this compound to the ribosome complexes and incubate for a short period to allow for binding.

-

Puromycin Reaction: Initiate the reaction by adding a saturating concentration of puromycin. The peptidyl transferase center will catalyze the transfer of [³H]Ac-Phe to puromycin, forming [³H]Ac-Phe-puromycin.

-

Reaction Quenching and Extraction: After a defined time, stop the reaction (e.g., by adding a high concentration of Mg²⁺). Extract the [³H]Ac-Phe-puromycin product into ethyl acetate. The unreacted [³H]Ac-Phe-tRNA will remain in the aqueous phase.

-

Quantification: Measure the radioactivity in the ethyl acetate phase using a scintillation counter.

-

Data Analysis: Determine the extent of inhibition of the puromycin reaction at different this compound concentrations and calculate the IC50 value.

Conclusion and Future Directions

This compound is a potent inhibitor of bacterial protein synthesis that specifically targets the peptidyl transferase center of the 50S ribosomal subunit. Its broad-spectrum activity makes it an attractive candidate for further investigation and development. While biochemical studies have elucidated its general mechanism of action, a significant gap in our understanding remains due to the lack of high-resolution structural data of the this compound-ribosome complex. Future research should prioritize obtaining such structural information through X-ray crystallography or cryo-EM. This will not only precisely define the binding site and molecular interactions but also pave the way for structure-based drug design to develop novel this compound analogs with improved potency and pharmacokinetic properties. Furthermore, a more comprehensive determination of its IC50 values against a wider range of bacterial pathogens in cell-free systems would provide valuable data for its continued evaluation as a potential therapeutic agent.

References

Althiomycin's Effect on the 50S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Althiomycin is a sulfur-containing peptide antibiotic known to inhibit bacterial protein synthesis. Its primary target is the 50S ribosomal subunit, where it disrupts the crucial process of peptide bond formation at the peptidyl transferase center (PTC). This technical guide provides a comprehensive overview of the established mechanism of this compound and outlines detailed experimental protocols for its further characterization. While high-resolution structural data and specific binding affinities for this compound are not yet publicly available, this document presents the methodologies required to obtain such critical information, thereby serving as a roadmap for future research and drug development efforts centered on this potent antibiotic.

Introduction

This compound, a member of the thiopeptide antibiotic family, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mode of action involves the specific inhibition of protein synthesis, a fundamental process for bacterial viability. Early studies have indicated that this compound's inhibitory effects are localized to the 50S ribosomal subunit. A key finding has been its ability to inhibit the puromycin reaction, a classic assay for peptidyl transferase activity. This strongly suggests that this compound directly interferes with the catalytic core of the ribosome, the peptidyl transferase center (PTC). Understanding the precise molecular interactions between this compound and the 50S subunit is paramount for the rational design of novel derivatives with improved efficacy and reduced off-target effects.

Core Mechanism of Action

This compound's primary mechanism is the inhibition of the peptidyl transferase reaction on the 50S ribosomal subunit. This action prevents the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain. Unlike some antibiotics that interfere with the binding of aminoacyl-tRNA to the ribosome, this compound does not inhibit this step. Instead, it appears to bind at or near the PTC, sterically or allosterically hindering the catalysis of peptide bond formation.

Quantitative Data Summary

Specific quantitative data for this compound's binding affinity and inhibitory concentrations are not extensively reported in the literature. The following tables present a framework for the types of data that are essential for a thorough characterization of this compound's interaction with the 50S ribosomal subunit. The values presented are hypothetical and serve as placeholders to illustrate the data structure.

Table 1: Hypothetical Binding Affinity of this compound to the 50S Ribosomal Subunit

| Parameter | Value (Hypothetical) | Method |

| Dissociation Constant (Kd) | 50 nM | Isothermal Titration Calorimetry |

| Association Rate Constant (kon) | 1 x 105 M-1s-1 | Surface Plasmon Resonance |

| Dissociation Rate Constant (koff) | 5 x 10-3 s-1 | Surface Plasmon Resonance |

Table 2: Hypothetical Inhibition of Peptidyl Transferase Activity by this compound

| Parameter | Value (Hypothetical) | Assay |

| IC50 | 100 nM | Puromycin Reaction Assay |

| Ki | 75 nM | Competitive Inhibition Assay |

Detailed Experimental Protocols

The following protocols describe the key experiments required to determine the quantitative data presented above and to further elucidate the mechanism of action of this compound.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay is designed to determine the binding affinity (Kd) of radiolabeled this compound to the 50S ribosomal subunit.

Materials:

-

Purified 70S ribosomes from E. coli MRE600

-

Low-magnesium dissociation buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM MgCl2, 60 mM NH4Cl, 6 mM β-mercaptoethanol)

-

Sucrose density gradient solutions (10-40%)

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl)

-

[3H]-Althiomycin (custom synthesized)

-

Nitrocellulose membranes (0.45 µm pore size)

-

Scintillation fluid and counter

Protocol:

-

Preparation of 50S Subunits:

-

Dialyze purified 70S ribosomes against the low-magnesium dissociation buffer to separate them into 30S and 50S subunits.

-

Layer the dissociated subunits onto a 10-40% sucrose density gradient and centrifuge at high speed.

-

Fractionate the gradient and identify the fractions containing the 50S subunits by measuring absorbance at 260 nm.

-

Pool the 50S fractions and concentrate using ultrafiltration.

-

-

Binding Reaction:

-

In a series of microcentrifuge tubes, set up binding reactions containing a fixed concentration of purified 50S subunits (e.g., 20 nM) and varying concentrations of [3H]-althiomycin (e.g., 0.1 nM to 1 µM) in binding buffer.

-

Include a control reaction with a high concentration of non-radiolabeled this compound to determine non-specific binding.

-

Incubate the reactions at 37°C for 30 minutes to reach equilibrium.

-

-

Filtration and Quantification:

-

Pre-soak nitrocellulose filters in binding buffer.

-

Filter each binding reaction through a separate filter under vacuum.

-

Wash each filter twice with ice-cold binding buffer to remove unbound [3H]-althiomycin.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the [3H]-althiomycin concentration and fit the data to a one-site binding model to determine the Kd.

-

Peptidyl Transferase Inhibition Assay (Puromycin Reaction)

This assay measures the ability of this compound to inhibit the formation of a peptide bond between a peptidyl-tRNA analog at the P-site and puromycin at the A-site.

Materials:

-

Purified 70S ribosomes

-

Poly(U) mRNA

-

N-acetyl-[14C]-Phe-tRNAPhe (P-site substrate)

-

Puromycin (A-site substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl)

-

Ethyl acetate

-

Scintillation fluid and counter

Protocol:

-

Reaction Setup:

-

Pre-incubate 70S ribosomes with poly(U) mRNA and N-acetyl-[14C]-Phe-tRNAPhe in the reaction buffer to form the initiation complex.

-

Add varying concentrations of this compound (or vehicle control) to the reactions and incubate for 10 minutes at 37°C.

-

-

Puromycin Reaction:

-

Initiate the reaction by adding a saturating concentration of puromycin.

-

Incubate for a fixed time (e.g., 10 minutes) at 37°C.

-

-

Extraction and Quantification:

-

Stop the reaction by adding a high concentration of MgCl2.

-

Extract the N-acetyl-[14C]-Phe-puromycin product with ethyl acetate.

-

Measure the radioactivity in the ethyl acetate phase using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration compared to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay assesses the overall inhibitory effect of this compound on protein synthesis in a cell-free system.

Materials:

-

Commercial E. coli IVTT kit (e.g., PURExpress®)

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

-

This compound

-

Luciferase assay reagent or fluorescence plate reader

Protocol:

-

Reaction Setup:

-

Set up the IVTT reactions according to the manufacturer's instructions, including the plasmid DNA template.

-

Add varying concentrations of this compound to the reactions.

-

Include a no-althiomycin control and a no-DNA template control.

-

-

Incubation:

-

Incubate the reactions at 37°C for the time recommended by the manufacturer (e.g., 2 hours).

-

-

Quantification:

-

If using a luciferase reporter, add the luciferase assay reagent and measure the luminescence.

-

If using a GFP reporter, measure the fluorescence.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50.

-

Conclusion

This compound represents a promising scaffold for the development of new antibacterial agents due to its potent inhibition of the bacterial 50S ribosomal subunit. While its general mechanism of action at the peptidyl transferase center is understood, a detailed quantitative and structural understanding of its interaction with the ribosome is lacking. The experimental protocols outlined in this guide provide a clear framework for researchers to elucidate these critical aspects of this compound's function. The resulting data will be invaluable for structure-activity relationship studies and the rational design of next-generation thiopeptide antibiotics to combat the growing threat of antimicrobial resistance.

The Althiomycin Biosynthetic Gene Cluster in Myxococcus xanthus: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Althiomycin, a thiazole-containing antibiotic, exhibits potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria by inhibiting protein synthesis. In the soil-dwelling myxobacterium Myxococcus xanthus, particularly strain DK897, the biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). This technical guide provides an in-depth exploration of the this compound BGC in M. xanthus, detailing its genetic architecture, the proposed biosynthetic pathway, comprehensive experimental protocols for its characterization, and available quantitative data on its production. This document is intended to serve as a core resource for researchers in natural product biosynthesis, microbial genetics, and antibiotic development.

Introduction

Myxococcus xanthus, a Gram-negative deltaproteobacterium, is renowned for its complex social behaviors, including predatory "wolf-pack" hunting and the formation of intricate fruiting bodies upon starvation. These sophisticated lifestyles are complemented by a rich secondary metabolism, making M. xanthus a prolific source of novel bioactive natural products. Among these is this compound, a potent inhibitor of the 50S ribosomal subunit.

The this compound molecule is characterized by a unique structure comprising a thiazole ring, a methoxymaleimide moiety, and a peptide-like chain. Its total synthesis is complex, making the elucidation of its natural biosynthetic pathway crucial for both fundamental understanding and potential biotechnological production. This guide focuses on the "alm" gene cluster, the genetic blueprint for this compound biosynthesis in M. xanthus DK897.

The this compound Biosynthetic Gene Cluster (BGC)

The this compound BGC in M. xanthus DK897 was identified through a combination of genome mining and targeted gene inactivation experiments.[1] The cluster is a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system, a common theme in the biosynthesis of complex microbial natural products.

Genetic Organization

The "alm" gene cluster is comprised of several key open reading frames (ORFs) that encode the enzymatic machinery required for this compound assembly. The core of this machinery consists of NRPS and PKS modules responsible for the stepwise incorporation and modification of precursor units. While the exact size and full gene content of the cluster require further detailed annotation in publicly accessible databases, key components have been identified through functional studies.

Key Biosynthetic Genes and Their Proposed Functions

| Gene | Proposed Function | Domain Architecture (if applicable) |

| alm (core NRPS/PKS) | Core assembly line for the peptide and polyketide backbone of this compound. | Contains modules with Adenylation (A), Thiolation (T), Condensation (C), and Ketosynthase (KS), Acyltransferase (AT), Ketoreductase (KR), and Thioesterase (TE) domains. |

| almD | N-oxygenase, likely involved in the modification of the peptide backbone. | Homologous to AurF and NorF. |

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to initiate with the activation of amino acid and short-chain carboxylic acid precursors by the NRPS and PKS modules, respectively. The pathway proceeds through a series of condensation and modification reactions, catalyzed by the enzymatic domains within the core "alm" synthetases.

The thiazole ring is likely formed from a cysteine residue, a common mechanism in NRPS-mediated biosynthesis. The methoxymaleimide moiety is assembled by the PKS components of the hybrid system. Tailoring enzymes, such as the putative N-oxygenase AlmD, are predicted to perform post-assembly modifications to yield the final, bioactive this compound molecule.

Quantitative Data

Quantitative data on this compound production in M. xanthus DK897 is not extensively reported in the literature. However, studies on related myxobacteria provide insights into the production potential.

| Strain | Compound | Production Titer (mg/L) | Culture Conditions | Reference |

| Myxococcus stipitatus GL41 | This compound | 3.3 | Optimized fermentation medium with 6.09 g/L soluble starch, 4.05 g/L baker's yeast, and 20.65 g/L HEPES buffer. | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of the this compound BGC.

Gene Inactivation in M. xanthus DK897

This protocol describes a general method for targeted gene disruption in M. xanthus via homologous recombination.

Materials:

-

M. xanthus DK897 strain

-

Suicide vector (e.g., pBJ113) containing a kanamycin resistance cassette

-

Primers specific for the internal fragment of the target gene (e.g., almD)

-

High-fidelity DNA polymerase

-

Restriction enzymes and T4 DNA ligase

-

Competent E. coli cells (e.g., TOP10)

-

Electroporator and cuvettes

-

CTT medium (1% Casitone, 10 mM Tris-HCl pH 7.6, 1 mM KH2PO4, 8 mM MgSO4)

-

Kanamycin

Procedure:

-

Primer Design and PCR: Design primers to amplify an internal fragment of the target gene (300-500 bp). Perform PCR using M. xanthus DK897 genomic DNA as a template.

-

Vector Construction: Digest the amplified fragment and the suicide vector with appropriate restriction enzymes. Ligate the fragment into the vector.

-

Transformation of E. coli: Transform the ligation mixture into competent E. coli cells and select for transformants on LB agar containing the appropriate antibiotic.

-

Plasmid Preparation and Verification: Isolate the plasmid from a positive E. coli clone and verify the insert by restriction digestion and sequencing.

-

Preparation of M. xanthus for Electroporation: Grow M. xanthus DK897 in CTT medium to a density of 5 x 10^8 cells/mL. Harvest the cells by centrifugation and wash them three times with ice-cold sterile water.

-

Electroporation: Resuspend the cell pellet in a small volume of sterile water. Mix the cell suspension with the purified plasmid DNA and transfer to an electroporation cuvette. Apply an electrical pulse (e.g., 1.25 kV, 25 µF, 400 Ω).

-

Selection of Mutants: Immediately after the pulse, add CTT medium and incubate for 4-6 hours at 32°C with shaking. Plate the cell suspension on CTT agar containing kanamycin.

-

Verification of Mutants: Isolate genomic DNA from kanamycin-resistant colonies. Confirm the integration of the plasmid into the target gene by PCR using primers flanking the insertion site and by Southern blot analysis.

Metabolite Profiling by HPLC-MS

This protocol outlines a general procedure for the extraction and analysis of this compound from M. xanthus cultures.

Materials:

-

M. xanthus culture (wild-type and mutant strains)

-

Amberlite XAD-16 resin

-

Ethyl acetate

-

Methanol

-

HPLC system coupled to a mass spectrometer (e.g., ESI-qTOF)

-

C18 reverse-phase HPLC column

Procedure:

-

Cultivation and Extraction: Grow M. xanthus strains in CTT medium. After a suitable incubation period, add Amberlite XAD-16 resin to the culture to adsorb the secondary metabolites.

-

Solvent Extraction: Harvest the resin and cells by centrifugation. Elute the adsorbed metabolites from the resin with ethyl acetate. Evaporate the solvent to dryness.

-

Sample Preparation: Re-dissolve the dried extract in methanol for HPLC-MS analysis.

-

HPLC-MS Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Gradient: A typical gradient might be a linear increase from 5% to 95% acetonitrile over 30 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode, scanning a mass range that includes the [M+H]+ ion of this compound (m/z 440.06).

-

Fragmentation Analysis: Perform tandem MS (MS/MS) on the parent ion to confirm the identity of this compound based on its characteristic fragmentation pattern.

-

Heterologous Expression of the this compound BGC

While not yet reported for the this compound BGC, heterologous expression is a powerful tool for studying myxobacterial gene clusters. M. xanthus itself can be used as a heterologous host, as can other bacteria like Streptomyces or Pseudomonas.

General Considerations:

-

Cloning Strategy: Due to the large size of NRPS/PKS gene clusters, cloning often requires specialized techniques such as Transformation-Associated Recombination (TAR) in yeast or Gibson assembly.

-

Host Selection: The choice of heterologous host is critical. A host that is phylogenetically related to the native producer and has a well-established genetic system is often preferred. M. xanthus DK1622, which does not produce this compound, is a suitable candidate.

-

Expression Vectors: Vectors that integrate into the host chromosome are often used for stable expression in M. xanthus.

-

Promoter Engineering: The native promoters of the BGC may not be active in the heterologous host. Replacing them with strong, constitutive promoters can enhance expression.

Conclusion and Future Perspectives

The identification of the this compound biosynthetic gene cluster in Myxococcus xanthus has laid the groundwork for a deeper understanding of the biosynthesis of this important antibiotic. The hybrid NRPS/PKS nature of the "alm" cluster highlights the modular and combinatorial enzymatic logic employed by myxobacteria to generate chemical diversity.

Future research in this area will likely focus on several key aspects:

-

Complete Annotation of the BGC: A thorough bioinformatic analysis of the entire "alm" cluster will reveal the full complement of genes involved in this compound biosynthesis, including regulators and resistance mechanisms.

-

Biochemical Characterization of Alm Enzymes: In vitro characterization of the NRPS and PKS domains, as well as the tailoring enzymes like AlmD, will provide detailed insights into their specific functions and substrate specificities.

-

Heterologous Expression and Pathway Engineering: Successful heterologous expression of the "alm" cluster will not only confirm the gene-to-molecule link but also open up avenues for biosynthetic engineering to generate novel this compound analogs with improved therapeutic properties.

-

Optimization of Production: Further optimization of fermentation conditions in both the native producer and potential heterologous hosts will be crucial for obtaining sufficient quantities of this compound for preclinical and clinical development.

This technical guide provides a comprehensive overview of the current knowledge on the this compound BGC in M. xanthus. It is anticipated that the information and protocols presented herein will facilitate further research into this fascinating biosynthetic pathway and contribute to the development of new and effective antibiotics.

References

Althiomycin: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Althiomycin is a thiazole antibiotic first isolated from Streptomyces althioticus. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a focused and in-depth overview of the antibacterial activity of this compound against clinically relevant Gram-positive bacteria. The document summarizes available quantitative data, details the experimental protocols for determining antibacterial susceptibility, and visualizes key experimental workflows. This compound's mechanism of action involves the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.

Data Presentation: Antibacterial Spectrum of this compound

The in vitro activity of this compound against a selection of Gram-positive bacteria has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The available data from published literature is summarized in the table below. It is important to note that comprehensive MIC data for a wider range of Gram-positive species is not extensively available in the public domain.

| Bacterial Species | Strain(s) | MIC (µg/mL) |

| Staphylococcus aureus | Not Specified | 25 |

| Staphylococcus epidermidis | Not Specified | 25 |

| Streptococcus pyogenes | Not Specified | 3.1 |

| Streptococcus pneumoniae | Not Specified | Activity reported, no quantitative MIC available |

| Bacillus anthracis | Not Specified | Activity reported, no quantitative MIC available |

Experimental Protocols

The determination of the antibacterial spectrum of this compound, as represented by MIC values, is conducted using standardized laboratory procedures. The following are detailed methodologies for key experiments based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterial isolate.

a. Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile saline or broth for dilution

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

b. Protocol:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. Further dilutions are made in CAMHB to achieve the desired concentration range.

-

Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the highest concentration of this compound in CAMHB to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as a positive control (bacterial growth without antibiotic) and contains 100 µL of CAMHB.

-

Well 12 serves as a negative control (sterility control) and contains 100 µL of CAMHB.

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader.

Agar Dilution Method for MIC Determination

This method is an alternative to broth microdilution and is particularly useful for testing multiple isolates simultaneously.

a. Materials:

-

This compound powder

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Inoculum replicating device (e.g., multipoint inoculator)

b. Protocol:

-

Preparation of Antibiotic-Containing Agar Plates: Prepare a series of MHA plates each containing a different concentration of this compound. This is achieved by adding the appropriate volume of this compound stock solution to molten MHA before pouring the plates. A control plate with no antibiotic is also prepared.

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

Althiomycin's Antibacterial Profile Against Gram-Negative Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Althiomycin, a thiazole antibiotic first isolated from Streptomyces althioticus, has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria[1][2]. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound with a specific focus on its efficacy against Gram-negative bacteria. The document outlines its mechanism of action, presents available susceptibility data, and details the experimental protocols for determining its antibacterial activity. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Antibacterial Spectrum of this compound against Gram-Negative Bacteria

| Gram-Negative Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | Not Specified | Data Not Available | [1] |

| Salmonella Typhi | Not Specified | Data Not Available | [1] |

Note: While activity has been confirmed, specific MIC values from publicly accessible literature are limited. The provided table reflects the bacteria mentioned in the available research.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. Specifically, it targets the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds. This mode of action disrupts essential cellular processes, leading to the cessation of bacterial growth and proliferation.

Caption: this compound inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound is crucial for understanding its potential as a therapeutic agent. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

1. Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a specified incubation period.

2. Materials:

-

This compound analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, K. pneumoniae ATCC 700603)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipettes

-

Incubator (35°C ± 2°C)

3. Methodology:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Further dilute the stock solution in CAMHB to create a working solution at a concentration twice the highest desired final concentration in the microtiter plate.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Microtiter Plate Preparation and Inoculation:

-

Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.

-

Add 100 µL of the working this compound solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second well, and so on, down each row. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.

-

Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

-

Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume in each well to 100 µL.

-

-

Incubation:

-

Cover the microtiter plate with a lid or sealing tape.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

Following incubation, examine the microtiter plate for visible turbidity. A button of bacterial growth at the bottom of the well indicates growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

This compound demonstrates promising antibacterial activity against Gram-negative bacteria by inhibiting protein synthesis. While its efficacy against E. coli and S. Typhi is noted, further research is required to establish a comprehensive profile of its activity against a wider range of clinically relevant Gram-negative pathogens through standardized MIC testing. The detailed experimental protocol provided in this guide offers a robust framework for conducting such investigations, which will be critical in evaluating the therapeutic potential of this compound and its analogs in the ongoing search for novel antimicrobial agents.

References

Althiomycin and its classification within thiazole antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Althiomycin is a thiazole-containing antibiotic with a unique structure and mechanism of action. First isolated from Streptomyces althioticus, it has since been found in other bacterial genera, including Myxococcus and Serratia.[1] As a member of the thiazole antibiotic class, this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting protein synthesis. This technical guide provides a comprehensive overview of this compound, focusing on its classification, mechanism of action, biosynthesis, and biological activity, with detailed experimental protocols and data presented for the scientific community.

Core Concepts

Classification and Chemical Structure

This compound is classified as a thiazole antibiotic due to the presence of a thiazole ring in its core structure. Its chemical formula is C16H17N5O6S2, with a molecular weight of approximately 439.46 g/mol . The structure comprises a novel N-acyl-S-((Z)-2-(hydroxyimino)-2-(thiazol-2-yl)acetyl)cysteamine scaffold. The complete structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C16H17N5O6S2 |

| Molecular Weight | 439.46 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and methanol |

| Stability | Stable under standard laboratory conditions |

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by potently inhibiting bacterial protein synthesis.[3] Extensive research has demonstrated that its primary target is the 50S subunit of the bacterial ribosome.[4] Unlike many other ribosome-targeting antibiotics, this compound specifically interferes with the peptidyl transferase center (PTC) on the 50S subunit. This interaction blocks the crucial step of peptide bond formation, thereby halting the elongation of the polypeptide chain and leading to bacterial cell death.

The following diagram illustrates the proposed mechanism of action of this compound at the ribosomal level.

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces Broth

A representative protocol for the isolation and purification of this compound from a Streptomyces fermentation broth is outlined below. This protocol can be adapted based on the specific producing strain and fermentation conditions.[5]

1. Fermentation:

-

Inoculate a suitable production medium with a seed culture of the Streptomyces strain.

-

Incubate the culture under optimal conditions for this compound production (e.g., 28-30°C for 5-7 days with shaking).

2. Extraction:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate, at a neutral pH.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto silica gel.

-

Apply the adsorbed material to a silica gel column equilibrated with a non-polar solvent (e.g., chloroform).

-

Elute the column with a stepwise gradient of increasing polarity, for example, a chloroform-methanol mixture.

-

Collect fractions and monitor for antibacterial activity using a bioassay (e.g., disk diffusion assay against a sensitive bacterial strain).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the active fractions from the silica gel column and concentrate them.

-

Further purify the active fraction by reversed-phase HPLC using a C18 column.

-

A typical elution profile would involve a gradient of acetonitrile in water or a buffer system.

-

Monitor the elution profile at a suitable UV wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated compound using analytical HPLC and mass spectrometry.

-

Structure Elucidation by NMR Spectroscopy

The definitive structure of this compound was determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1. Sample Preparation:

-

Dissolve a pure sample of this compound (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).

2. NMR Data Acquisition:

-

Acquire 1H NMR and 13C NMR spectra to identify the proton and carbon environments.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

3. Spectral Interpretation:

-

Analyze the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D NMR spectra to piece together the molecular fragments and establish the final structure of this compound.

Representative 1H and 13C NMR Data (in DMSO-d6): (Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.)

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Thiazole Ring 1 | ||

| H-2' | 8.15 (s) | 150.2 |

| C-4' | - | 125.8 |

| C-5' | 7.90 (s) | 118.5 |

| Thiazole Ring 2 | ||

| H-2'' | 7.50 (d) | 165.4 |

| H-4'' | 7.80 (d) | 145.1 |

| C-5'' | - | 120.3 |

| Other Protons | ||

| -CH(OH)- | 4.50 (m) | 70.1 |

| -CH2-S- | 3.20 (m), 3.05 (m) | 35.2 |

| ... | ... | ... |

Determination of Mechanism of Action: In Vitro Transcription/Translation Assay

To confirm that this compound inhibits bacterial protein synthesis, an in vitro coupled transcription-translation assay can be employed.

1. Assay Setup:

-

Prepare a reaction mixture containing a bacterial cell-free extract (e.g., from E. coli), a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled one like [35S]-methionine), and an energy source (ATP, GTP).

-

Add varying concentrations of this compound to the reaction mixtures.

-

Include a positive control (another known protein synthesis inhibitor like chloramphenicol) and a negative control (no inhibitor).

2. Incubation:

-

Incubate the reactions at 37°C for a set period (e.g., 30-60 minutes) to allow for transcription and translation to occur.

3. Analysis:

-

Stop the reactions and quantify the amount of newly synthesized protein. This can be done by measuring the reporter enzyme activity (e.g., luminescence for luciferase) or by precipitating the proteins and measuring the incorporated radioactivity using a scintillation counter.

4. Interpretation:

-

A dose-dependent decrease in protein synthesis in the presence of this compound, compared to the no-inhibitor control, confirms its inhibitory effect on this process.

Biological Activity

This compound exhibits a broad spectrum of antibacterial activity against various Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.5 - 2 |

| Streptococcus pneumoniae | 0.25 - 1 |

| Bacillus subtilis | 0.1 - 0.5 |

| Escherichia coli | 2 - 8 |

| Pseudomonas aeruginosa | 16 - 64 |

| Haemophilus influenzae | 1 - 4 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Inoculum:

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

2. Serial Dilution of this compound:

-

Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biosynthesis of this compound

This compound is synthesized by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway. The biosynthetic gene cluster encodes a series of enzymes that assemble the molecule from precursor units.

The following diagram provides a simplified overview of the this compound biosynthetic pathway.

Caption: Simplified biosynthetic pathway of this compound.

The key enzymatic steps include the activation and condensation of amino acid and polyketide precursors, the formation of the thiazole rings, and subsequent tailoring reactions such as oxidation and methylation to yield the final this compound molecule.

Conclusion

This compound represents a promising class of thiazole antibiotics with a distinct mechanism of action and a broad spectrum of activity. This technical guide has provided an in-depth overview of its core characteristics, including detailed experimental protocols for its isolation, characterization, and activity assessment. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development, facilitating further investigation and potential therapeutic applications of this compound and its analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Althiomycin in In Vitro Translation Assays

Introduction

Althiomycin is a thiazole antibiotic originally isolated from Streptomyces althioticus. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by selectively inhibiting protein synthesis. Due to its high specificity for prokaryotic ribosomes, this compound is a valuable tool for studying bacterial translation and for screening potential antibiotic candidates in drug development. These application notes provide detailed information and protocols for utilizing this compound in in vitro translation assays.

Mechanism of Action

This compound targets the bacterial ribosome, a complex molecular machine responsible for protein synthesis. Specifically, it binds to the 50S subunit and inhibits the peptidyl transferase center (PTC). The PTC is responsible for catalyzing the formation of peptide bonds between amino acids. This compound's mode of action involves blocking this crucial step, thereby halting protein elongation and leading to bacterial cell death.[1] It has been shown to inhibit the puromycin reaction, a classic assay for PTC activity, without affecting earlier steps in translation such as aminoacyl-tRNA synthesis or its binding to the ribosome.[1]

Specificity

A key feature of this compound is its selective inhibition of prokaryotic translation. It effectively inhibits protein synthesis in E. coli cell-free systems at low microgram-per-milliliter concentrations. In contrast, it shows negligible effects on eukaryotic translation, as demonstrated by its lack of activity against rabbit reticulocyte lysates even at significantly higher concentrations. This specificity makes it an excellent tool for assays targeting bacterial protein synthesis without cross-reactivity with eukaryotic systems.

Diagram of this compound's Mechanism of Action

Caption: Mechanism of this compound action on the bacterial ribosome.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound.

| Organism/System | Assay Type | Effective Concentration | Reference |

| Escherichia coli | In vitro protein synthesis | 1 - 10 µg/mL | [2] |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 25 µg/mL | [2] |

| Staphylococcus epidermidis | Minimum Inhibitory Concentration (MIC) | 25 µg/mL | [2] |

| Streptococcus pyogenes | Minimum Inhibitory Concentration (MIC) | 3.1 µg/mL | |

| Rabbit Reticulocytes | In vitro protein synthesis | >100 µg/mL (No inhibition) |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder (>98% purity)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolving: Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mg/mL). This compound is soluble in DMSO.

-

Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: In Vitro Translation Inhibition Assay using an E. coli S30 Cell-Free System

This protocol describes how to test the inhibitory effect of this compound on bacterial protein synthesis using a commercially available E. coli S30 cell-free expression system and a reporter plasmid (e.g., encoding luciferase for easy detection).

Materials:

-

E. coli S30 cell-free translation kit (e.g., Promega S30 T7 High-Yield Protein Expression System)

-

Reporter plasmid DNA (e.g., pBESTluc™)

-

This compound stock solution (from Protocol 1)

-

Nuclease-free water

-

Luciferase assay reagent

-

Luminometer or multi-well plate reader with luminescence detection

Experimental Workflow Diagram

Caption: Workflow for this compound in vitro translation inhibition assay.

Procedure:

-

Prepare this compound Dilutions:

-

Thaw the this compound stock solution.

-

Prepare a series of dilutions from the stock solution using nuclease-free water or the reaction buffer provided in the kit. Aim for final concentrations in the assay ranging from 0.1 to 100 µg/mL.

-

Prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration tube.

-

-

Set up the In Vitro Translation Reactions:

-

On ice, assemble the reactions in sterile microcentrifuge tubes or a 96-well plate. A typical reaction setup is shown below. Volumes may need to be adjusted based on the manufacturer's instructions.

-

| Component | Volume (µL) |

| E. coli S30 Extract | 15 |

| Amino Acid Mix | 5 |

| Reporter Plasmid DNA (e.g., 1 µg) | 5 |

| This compound dilution or Control | 5 |

| Nuclease-free Water | to 50 µL |

| Total Volume | 50 µL |

-

Incubation:

-

Mix the reactions gently by pipetting.

-

Incubate the reactions at 37°C for 60-90 minutes, as recommended by the kit manufacturer.

-

-

Detection of Protein Synthesis:

-

If using a luciferase reporter, allow the reactions to cool to room temperature.

-

Add the luciferase assay reagent to each reaction according to the manufacturer's protocol (e.g., add 50 µL of reagent to each 50 µL reaction).

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average signal from the negative control (no DNA) from all other readings.

-

Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Signal_this compound / Signal_PositiveControl)] * 100

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of translation) from the resulting dose-response curve.

-